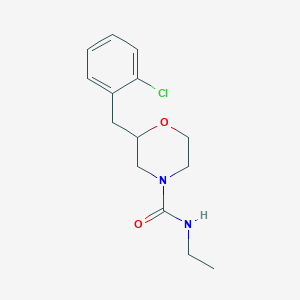methanone](/img/structure/B3815929.png)
[1-(2-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone
描述
[1-(2-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone, also known as HPPM, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the family of piperidine derivatives, which have been found to exhibit a wide range of biological activities. HPPM has been shown to have significant effects on biochemical and physiological processes, making it a promising candidate for further investigation.
作用机制
The mechanism of action of [1-(2-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to interact with a number of proteins and enzymes, including G protein-coupled receptors and ion channels. These interactions may lead to changes in the activity of neurotransmitters, ion channels, and other cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can modulate the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. This compound has also been found to inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase. In vivo studies have shown that this compound can produce a range of physiological effects, including changes in blood pressure, heart rate, and body temperature.
实验室实验的优点和局限性
One of the main advantages of [1-(2-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone is its versatility. This compound can be used in a variety of scientific research fields, making it a valuable tool for investigators. Additionally, this compound has been shown to be relatively stable and easy to synthesize, which makes it a convenient compound to work with in the laboratory. However, there are also some limitations associated with the use of this compound. For example, its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental contexts. Additionally, this compound may have off-target effects that could complicate the interpretation of experimental results.
未来方向
There are a number of future directions for research on [1-(2-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone. One area of focus could be on the development of new compounds based on the this compound scaffold, with the aim of improving its pharmacological properties. Another area of interest could be on the investigation of this compound's effects on different signaling pathways and cellular processes, with the aim of understanding its mechanism of action in greater detail. Finally, this compound could be studied in animal models of disease to determine its potential therapeutic applications.
科学研究应用
[1-(2-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone has been investigated for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have significant effects on the activity of certain neurotransmitters, making it a potential candidate for the treatment of neurological disorders. In cancer research, this compound has been found to exhibit cytotoxic effects on cancer cells, suggesting that it may have potential as an anticancer agent. In drug discovery, this compound has been used as a scaffold for the development of new compounds with improved pharmacological properties.
属性
IUPAC Name |
[1-[(2-hydroxyphenyl)methyl]piperidin-3-yl]-(3-propan-2-yloxyphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-16(2)26-20-10-5-8-17(13-20)22(25)19-9-6-12-23(15-19)14-18-7-3-4-11-21(18)24/h3-5,7-8,10-11,13,16,19,24H,6,9,12,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYPRPBYYKEPIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)C2CCCN(C2)CC3=CC=CC=C3O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[(3-propylmorpholin-4-yl)methyl]phenyl}acetamide](/img/structure/B3815848.png)
![N-{[1-(4-morpholinyl)cycloheptyl]methyl}-2-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B3815852.png)
![7-(5-phenoxy-2-furoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide](/img/structure/B3815860.png)
![N-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B3815865.png)
![5-[(4-benzoyl-1-piperidinyl)carbonyl]-1-(2-pyridinylmethyl)-2-piperidinone](/img/structure/B3815870.png)
![6-(3-chlorophenyl)-N-isopropyl-N-(2-methoxyethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3815873.png)
![1-ethyl-5-methyl-N-{3-[(4-methylphenyl)amino]-3-oxopropyl}-1H-pyrazole-4-carboxamide](/img/structure/B3815874.png)
![N-(tert-butyl)-N'-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}urea](/img/structure/B3815880.png)
![3-[2-oxo-2-(1-piperidinyl)ethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B3815902.png)
![4-ethyl-5-[(1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}piperidin-4-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3815920.png)
![[(2-{[bis(pyridin-3-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid](/img/structure/B3815924.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-pyridinyl)acetamide](/img/structure/B3815937.png)
![N'-(2,5-dimethylphenyl)-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B3815949.png)
